5-fluoro-[1,3]thiazolo[5,4-b]pyridine
Description
Significance of Fused Heterocycles in Contemporary Organic Chemistry
Fused heterocyclic compounds, which feature two or more rings sharing at least one atom, are cornerstones of modern organic and medicinal chemistry. fiveable.meairo.co.in Their rigid, planar structures often lead to more efficient interactions with biological targets compared to their non-fused counterparts. ias.ac.in This structural characteristic makes them invaluable in the design of pharmaceuticals for complex diseases. ias.ac.in The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings enhances their chemical reactivity and provides diverse opportunities for functionalization, making them versatile building blocks in organic synthesis. fiveable.meairo.co.in Consequently, fused heterocycles are integral to the development of new drugs and advanced materials. airo.co.inias.ac.in
Strategic Importance of Fluorine in Heterocyclic Scaffolds
The introduction of fluorine into heterocyclic compounds is a strategic approach widely employed in medicinal chemistry to enhance a molecule's therapeutic potential. numberanalytics.comresearchgate.net Fluorine's high electronegativity and small size can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com Incorporating fluorine can improve a drug's lipophilicity, metabolic stability, and bioavailability. numberanalytics.comrsc.org This is because the carbon-fluorine bond is the strongest in organic chemistry, which can block sites susceptible to metabolic oxidation. nih.gov These modifications can lead to increased potency, selectivity, and a better safety profile for pharmaceutical compounds. numberanalytics.comnih.gov It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com
Structural Context of thefiveable.meairo.co.inThiazolo[5,4-b]pyridine Core
The fiveable.meairo.co.inthiazolo[5,4-b]pyridine (B1319707) core is a bicyclic system composed of a thiazole (B1198619) ring fused to a pyridine (B92270) ring. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its structural similarity to biologically important purines and thiazolo[4,5-d]pyrimidines. msu.edunih.gov The nitrogen and sulfur atoms within this framework provide sites for hydrogen bonding and other interactions with biological targets. nih.gov The thiazolopyridine core has been identified in molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov The fusion of the two rings creates a stable, electron-deficient system that can be strategically functionalized at various positions to modulate its biological and chemical properties. nih.gov
Overview of Research Trajectories for 5-fluoro-fiveable.meairo.co.inthiazolo[5,4-b]pyridine and Related Analogs
Research into 5-fluoro- fiveable.meairo.co.inthiazolo[5,4-b]pyridine and its analogs is primarily driven by their potential in drug discovery. Scientists are exploring various synthetic routes to create libraries of these compounds with diverse substitutions. nih.govnih.gov A key focus is the investigation of their structure-activity relationships (SAR) to understand how different functional groups at various positions on the thiazolopyridine core influence their biological activity. nih.govnih.gov For instance, studies have shown that modifications at the 2, 5, and 6-positions of the thiazolo[5,4-b]pyridine scaffold can significantly impact their inhibitory activity against various kinases, which are important targets in cancer therapy. nih.gov The introduction of a fluorine atom at the 5-position is a strategic design element aimed at enhancing the compound's pharmacological properties. rsc.orgresearchgate.net
Interactive Data Table: Properties of Thiazolopyridine Derivatives
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
| fiveable.meairo.co.inthiazolo[5,4-b]pyridine-2-thiol | C6H4N2S2 | - | Building block for more complex derivatives. uni.lu |
| 7-morpholinothiazolo[5,4-b]pyridin-2-amine | C10H12N4OS | PI3K inhibitor | The morpholine (B109124) and amino groups are key for activity. nih.gov |
| 6r (a thiazolo[5,4-b]pyridine derivative) | Not specified | c-KIT inhibitor | Overcomes imatinib (B729) resistance in GIST. nih.gov |
| 10k (a thiazolo[5,4-b]pyridine derivative) | Not specified | EGFR-TK inhibitor | Potent against non-small cell lung cancer cell lines. nih.gov |
| Janthinedine A | C13H10N2O2S | Antimicrobial | Natural product isolated from an endophytic fungus. acs.org |
Properties
CAS No. |
2385287-60-3 |
|---|---|
Molecular Formula |
C6H3FN2S |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine and Its Derivatives
Retrosynthetic Approaches to thechemicalbook.comorgsyn.orgThiazolo[5,4-b]pyridine Framework
A logical retrosynthetic analysis of the 5-fluoro- chemicalbook.comorgsyn.orgthiazolo[5,4-b]pyridine (B1319707) core suggests several promising disconnection strategies. The most common approaches involve the formation of the thiazole (B1198619) ring onto a pre-existing fluorinated pyridine (B92270) core.
Strategy A: Disconnection of the C-S and C-N bonds of the thiazole ring. This approach leads back to a 2-amino-3-mercapto-5-fluoropyridine derivative and a one-carbon electrophile. This is a classic approach reminiscent of the renowned Hantzsch thiazole synthesis.
Strategy B: Disconnection involving a 2-halo-3-amino-5-fluoropyridine. This strategy involves the reaction of a 2-halo-3-amino-5-fluoropyridine with a thiocarbonyl compound or a reagent that can generate a thiocarbonyl equivalent in situ. This is a versatile and frequently employed method for the construction of the thiazolo[5,4-b]pyridine system.
Strategy C: Disconnection from a 2,3-diamino-5-fluoropyridine. This approach would involve the reaction of a 2,3-diamino-5-fluoropyridine with a reagent capable of introducing the C-S-C fragment of the thiazole ring.
Synthesis of Key Fluorinated Pyridine and Thiazole Precursors
The successful synthesis of 5-fluoro- chemicalbook.comorgsyn.orgthiazolo[5,4-b]pyridine is critically dependent on the availability of appropriately functionalized fluorinated pyridine precursors.
A crucial intermediate is 2-amino-5-fluoropyridine (B1271945) . One synthetic route to this compound starts from 2-aminopyridine and proceeds through nitration, amino group protection by acetylation, reduction of the nitro group, a Schiemann reaction for fluorination, and final deprotection. researchgate.net The optimized conditions for each step are detailed in the table below. researchgate.net
| Step | Reagents and Conditions | Yield (%) |
| Nitrification | 2-aminopyridine, nitrating agent | 41 |
| Amino Acetylation | Acetic anhydride, reflux, 1 h | 96.3 |
| Nitro Reduction | Reflux, 1 h | 90 |
| Diazotization | -5 to 0 °C, 2 h | 81.4 |
| Schiemann Reaction | 130 °C, 0.5 h | - |
| Acetyl Hydrolysis | Reflux, 2.5 h | 51.6 (for last two steps) |
Another key precursor is 3-amino-5-fluoropyridine . A common synthesis involves the Hofmann rearrangement of 5-fluoronicotinamide. chemicalbook.com The reaction is typically carried out using bromine and sodium hydroxide in an aqueous solution. chemicalbook.com
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 5-fluoronicotinamide | 1. Br₂, NaOH, H₂O, 8 °C, 1 h; 2. 25 °C, 2 h; 3. 85 °C, 2 h | 3-amino-5-fluoropyridine | 87.2 |
The synthesis of 2-chloro-3-amino-5-fluoropyridine is also of significant interest. While a direct synthesis might be challenging, multistep routes starting from commercially available materials can be envisaged.
Direct Fluorination Strategies for thechemicalbook.comorgsyn.orgThiazolo[5,4-b]pyridine System
Direct fluorination of the pre-formed chemicalbook.comorgsyn.orgthiazolo[5,4-b]pyridine ring system presents an alternative and potentially more convergent approach. Both electrophilic and nucleophilic fluorination methods could be considered.
Electrophilic Fluorination Methodologies
Electrophilic fluorination of heteroaromatic compounds is a well-established strategy. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. The regioselectivity of electrophilic fluorination on the chemicalbook.comorgsyn.orgthiazolo[5,4-b]pyridine ring would be influenced by the electron density of the pyridine ring. The presence of the fused thiazole ring and any substituents would direct the incoming electrophile. It is anticipated that the 5-position would be susceptible to electrophilic attack, particularly with activating groups on the ring system.
Nucleophilic Fluorination Techniques
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine into aromatic rings. This strategy would involve a chemicalbook.comorgsyn.orgthiazolo[5,4-b]pyridine derivative bearing a good leaving group, such as a chloro or nitro group, at the 5-position. The reaction with a fluoride (B91410) source, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent would then yield the desired 5-fluoro derivative. The success of this approach hinges on the activation of the pyridine ring towards nucleophilic attack at the 5-position.
Cyclization Reactions forchemicalbook.comorgsyn.orgThiazole Ring Formation
The construction of the thiazole ring onto a fluorinated pyridine precursor is a robust and widely applicable strategy.
Utilizing Thiol-Containing Precursors
A key method for the formation of the thiazolo[5,4-b]pyridine ring system involves the reaction of a 2-amino-3-halopyridine with a thiocarbonyl compound or the intramolecular cyclization of a 2-acylamino-3-thiopyridine. A particularly relevant approach is the reaction of a 2-chloro-3-nitropyridine with a thioamide. researchgate.net This one-step synthesis is a powerful method for constructing the thiazolo[5,4-b]pyridine core. researchgate.net For the synthesis of the target molecule, this would involve the reaction of 2-chloro-5-fluoro-3-nitropyridine with a suitable thioamide.
Another important pathway involves the use of 2-aminopyridine-3-thiols. These precursors can be reacted with a variety of one-carbon electrophiles, such as carboxylic acids, aldehydes, or their derivatives, to form the thiazole ring. For the synthesis of 5-fluoro- chemicalbook.comorgsyn.orgthiazolo[5,4-b]pyridine, the corresponding 2-amino-5-fluoropyridine-3-thiol would be a critical intermediate.
The table below summarizes some synthetic approaches to the thiazolo[5,4-b]pyridine scaffold that could be adapted for the synthesis of the 5-fluoro derivative.
| Pyridine Precursor | Reagent(s) | Product |
| 3-amino-5-bromo-2-chloropyridine | 1. KSCN; 2. Boc₂O; 3. Suzuki coupling; 4. Reduction | 2-amino-5-aryl- chemicalbook.comorgsyn.orgthiazolo[5,4-b]pyridine derivatives |
| 2-chloro-3-nitropyridine | Thioamide or Thiourea | 2-substituted- chemicalbook.comorgsyn.orgthiazolo[5,4-b]pyridines |
Cyclocondensation Approaches
Cyclocondensation reactions represent a direct and efficient strategy for the construction of the 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine core. These methods typically involve the formation of the thiazole ring by cyclizing a suitably substituted pyridine precursor bearing ortho-amino and thio functionalities.
A key precursor for this approach is 2-amino-5-fluoropyridine-3-thiol. While the direct synthesis of this intermediate is not extensively documented, analogous cyclocondensation strategies for related benzothiazoles are well-established. For instance, the condensation of o-aminothiophenols with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a common method for forming the thiazole ring. This suggests a plausible pathway where 2-amino-5-fluoropyridine-3-thiol could be reacted with a one-carbon synthon, such as formic acid or its derivatives, to yield the target 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine.
Another viable cyclocondensation strategy starts with a 2-chloro-3-amino-5-fluoropyridine intermediate. Reaction of this precursor with a thiocarbonyl compound, such as thiourea or potassium thiocyanate (B1210189), could lead to the formation of the fused thiazole ring. This approach has been successfully employed in the synthesis of the non-fluorinated thiazolo[5,4-b]pyridine scaffold, starting from 3-amino-2-chloropyridine. The amino group of an intermediate thiazole can then be further manipulated to achieve the desired substitution pattern.
Pyridine Ring Annulation Methodologies
Constructing the pyridine ring onto a pre-existing thiazole core offers an alternative synthetic paradigm. Methodologies such as Friedländer-type condensations and multicomponent reactions are particularly suited for this purpose.
Friedländer-Type Condensations
The Friedländer synthesis is a classical method for constructing quinoline and pyridine rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. mdpi.comdissertationtopic.net This methodology can be adapted for the synthesis of the 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine system.
In a hypothetical application of this strategy, a 2-aminothiazole derivative bearing an appropriate carbonyl or cyano group at the 4-position would serve as the key building block. This would then be condensed with a three-carbon component that introduces the fluorinated aspect of the pyridine ring. The reaction is typically catalyzed by either acid or base and proceeds via an initial aldol or Knoevenagel condensation followed by cyclization and dehydration to form the annulated pyridine ring. mdpi.com While specific examples for the direct synthesis of 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine using this method are not prevalent in the literature, the versatility of the Friedländer condensation makes it a promising avenue for exploration.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net The synthesis of fluorinated thiazolopyrimidine analogues has been successfully achieved through one-pot multicomponent reactions, highlighting the potential of this strategy for constructing related heterocyclic systems like 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine.
A plausible MCR approach could involve the reaction of a thiazole-containing substrate, a fluorinated building block, and a third component that facilitates the pyridine ring closure. For instance, a reaction between a 2-aminothiazole, a fluorinated 1,3-dicarbonyl compound, and an ammonium (B1175870) source could lead to a Hantzsch-type pyridine synthesis, yielding a dihydropyridine intermediate that can be subsequently oxidized to the aromatic 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine core. The development of novel MCRs for the synthesis of fluorinated pyrrolo[3,4-b]pyridin-5-ones further underscores the feasibility of this strategy for accessing complex, fluorinated heterocyclic scaffolds.
Strategic Functionalization of the 5-fluoro-derpharmachemica.comchemicalbook.comthiazolo[5,4-b]pyridine Scaffold
Once the core structure of 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine is assembled, its strategic functionalization is crucial for modulating its physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are powerful tools for introducing a diverse array of substituents onto the heterocyclic framework.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and a halide or triflate, is a widely used method for aryl-aryl bond formation. For the 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine scaffold, a halogenated derivative, such as a bromo or iodo substituted analogue, can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
The Sonogashira coupling provides a powerful means of introducing alkyne functionalities. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. A halogenated 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine can be reacted with various alkynes to generate alkynyl-substituted derivatives, which can serve as versatile intermediates for further transformations.
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. This reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium-phosphine complex. This allows for the introduction of a wide range of primary and secondary amines at specific positions on the 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine ring, which is a common modification in the design of bioactive molecules.
| Reaction | Coupling Partners | Typical Catalyst/Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide/Triflate + Organoboron Reagent | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | C-C (sp²-sp) |
| Buchwald-Hartwig | Aryl Halide/Triflate + Amine | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | C-N |
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of the 5-fluoro- chemicalbook.comthiazolo[5,4-b]pyridine scaffold is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present.
The fluorine atom at the 5-position, while being a key feature of the target molecule, can also potentially act as a leaving group in SNAr reactions, especially if the ring is further activated. However, more commonly, other leaving groups such as chloro or nitro groups are strategically placed on the pyridine ring to direct the substitution. Nucleophiles such as amines, alkoxides, and thiolates can then be used to displace these leaving groups and introduce new functional moieties. The regioselectivity of the substitution is governed by the electronic properties of the ring and the position of the activating groups.
Alkylation and Acylation of Heteroatoms
Alkylation and acylation reactions are fundamental tools for the functionalization of heteroatoms within the 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine core, particularly on exocyclic amino groups or the pyridine nitrogen. These modifications are pivotal for modulating the physicochemical properties and biological activity of the resulting molecules.
N-Acylation: The 2-amino substituted derivatives of the thiazolo[5,4-b]pyridine scaffold are common precursors for further functionalization. The amino group can be readily acylated using various reagents such as acid chlorides or anhydrides. For instance, in the synthesis of related thiazole compounds, reagents like acetic anhydride, benzoyl chloride, and chloroacetyl chloride have been successfully used to yield the corresponding N-acetyl, N-benzoyl, and N-chloroacetyl derivatives. nih.gov A common procedure involves reacting the 2-aminothiazole derivative with the acylating agent in a suitable solvent, sometimes in the presence of a base like pyridine to neutralize the acid byproduct. nih.gov Protecting the amino group through acylation, for example, as a tert-butyloxycarbonyl (Boc) carbamate, is also a key step in multi-step syntheses of complex thiazolo[5,4-b]pyridine derivatives, allowing for subsequent reactions on other parts of the molecule. nih.gov
N-Alkylation: While direct alkylation of the ring nitrogens can be complex due to multiple potential sites, it is a viable strategy for introducing diverse substituents. In related imidazopyridine systems, N-alkylation using reagents like 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in DMF has been shown to occur, predominantly on the pyridine ring nitrogen. fabad.org.tr For the 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine scaffold, similar reactions could introduce alkyl or benzyl groups, which can be crucial for structure-activity relationship (SAR) studies. Furthermore, methylation of a thiazolidine nitrogen with methyl iodide has been demonstrated as an effective alkylation step in the synthesis of more complex heterocyclic systems. nih.gov
The table below summarizes representative conditions for acylation reactions on related amino-heterocyclic compounds, which are applicable to amino derivatives of 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine.
Table 1: Examples of N-Acylation Conditions for Heterocyclic Amines
| Starting Material | Reagent | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Acetic Anhydride | - | 2-Acetamidopyridine | 96.3 | researchgate.net |
| 2-Aminothiazole Derivative | Acetic Anhydride | Solvent-free | N-acetylated thiazole | - | nih.gov |
| 2-Aminothiazole Derivative | Benzoyl Chloride | - | N-benzoyl thiazole | - | nih.gov |
| 2-Aminothiazole Derivative | Chloroacetyl Chloride | Pyridine | N-chloroacetyl thiazole | - | nih.gov |
| 5-Bromo-2-chloro-3-aminopyridine | Di-tert-butyl dicarbonate (Boc)₂O | - | Boc-protected amine | 90 | nih.gov |
Knoevenagel Condensation and Related Carbon-Carbon Bond Formations
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.org
In the context of the 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine scaffold, the Knoevenagel condensation is particularly relevant for derivatives bearing an activated methyl or methylene group. For example, a 2-methyl-5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine derivative could react with various aromatic or heteroaromatic aldehydes. The methyl group at the 2-position of the thiazole ring is sufficiently activated by the adjacent electron-withdrawing heterocyclic system to undergo deprotonation by a mild base, forming a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a styryl-type derivative. Research on the closely related 2-methyl-thiazolo[4,5-b]pyrazine system has demonstrated that this condensation proceeds smoothly with aldehydes, highlighting the applicability of this reaction to similar fused thiazole systems. nih.gov
This methodology allows for the extension of the conjugated π-system of the molecule, which can have significant implications for its photophysical properties and biological interactions. The reaction is a cornerstone for creating α,β-unsaturated systems. wikipedia.org
Table 2: General Scheme for Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|---|---|---|
| 2-Methyl-5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine | Aldehyde (R-CHO) | Weak Base (e.g., Piperidine) | 2-(2-Arylvinyl)-5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine |
| Active Methylene Compound (Z-CH₂-Z') | 5-Fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine-x-carbaldehyde | Weak Base (e.g., Piperidine) | α,β-Unsaturated product |
Beyond the classic Knoevenagel condensation, other palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings are instrumental in forming carbon-carbon bonds on halo-substituted thiazolo[5,4-b]pyridines, allowing for the introduction of aryl, heteroaryl, and alkynyl groups. rsc.org
Modern Synthetic Techniques and Process Intensification
To enhance the efficiency, safety, and environmental profile of synthetic routes toward 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine, modern techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted, often in alignment with the principles of green chemistry.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved product yields, and often, enhanced purity. The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.
In the synthesis of heterocyclic scaffolds related to thiazolo[5,4-b]pyridine, microwave-assisted methods have been successfully applied. For example, the synthesis of certain thiazolo[4,5-b]pyridine (B1357651) derivatives has been achieved under microwave irradiation, shortening reaction times from hours to minutes. dmed.org.ua Similarly, Knoevenagel condensations to produce thiazolidin-4-one derivatives have been optimized using microwave heating, achieving high yields in just 60 minutes. mdpi.com The application of this technology to the synthesis and functionalization of 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine can be expected to provide similar benefits, accelerating the discovery of new derivatives.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Knoevenagel Condensation
| Method | Reaction Time | Power/Temp | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours | Reflux | Moderate to Good | - |
| Microwave Irradiation | 60 minutes | 90 W / 80 °C | 62-89 | mdpi.com |
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. It also allows for easier scalability compared to traditional batch processes.
While specific flow chemistry applications for 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine are not yet widely reported, the synthesis of many heterocyclic cores has been successfully translated to flow systems. For example, N-acetylation of amines, a key functionalization reaction, has been developed as a sustainable continuous-flow process using alumina as a catalyst. mdpi.com The inherent advantages of flow chemistry—such as enhanced safety, process control, and ease of scale-up—make it an attractive platform for the multi-step synthesis of complex pharmaceutical intermediates like the derivatives of 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of thiazolo[5,4-b]pyridine derivatives, these principles can be applied in several ways.
One key area is the choice of solvents. A study has demonstrated the use of sabinene (B1680474), a biomass-derived monoterpene, as a green solvent for the synthesis of thiazolo[5,4-b]pyridines, showcasing a recyclable and non-toxic alternative to conventional solvents. researchgate.net Another green approach involves using safer reagents. For N-acetylation, the use of acetonitrile as both the acetylating agent and solvent in a continuous-flow system avoids the need for hazardous and toxic reagents like acetyl chloride or acetic anhydride. mdpi.com Furthermore, the use of heterogeneous, reusable catalysts can simplify product purification and minimize waste, aligning with green chemistry goals. The development of synthetic routes that incorporate these principles is essential for the sustainable production of 5-fluoro- dissertationtopic.netnih.govthiazolo[5,4-b]pyridine and its derivatives.
Comprehensive Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula. For derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold, HRMS has been instrumental in confirming their elemental composition. nih.gov For instance, in the analysis of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, HRMS was used to verify the successful synthesis of these complex molecules. nih.gov The technique provides exact mass measurements, which allows for the unambiguous determination of the molecular formula by comparing the experimental value to the calculated mass.
Interactive Table: Representative HRMS Data for Thiazolo[5,4-b]pyridine Derivatives
| Compound | Calculated m/z (M+H⁺) | Found m/z | Reference |
|---|---|---|---|
| C₁₃H₂₂BN₂O₅S | 329.1337 | 329.1318 | nih.gov |
| C₂₀H₂₀ClN₅O₄S₃ | 524.0282 | 524.0285 | nih.gov |
| C₁₇H₂₀N₅O₄S₂ | 422.0951 | 422.0944 | nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR)
One-dimensional NMR techniques are fundamental for identifying the types and numbers of protons, carbons, and fluorine atoms in a molecule.
¹H NMR: Proton NMR spectra reveal the chemical environment of hydrogen atoms. For thiazolo[5,4-b]pyridine derivatives, characteristic signals in the aromatic region can be assigned to the protons on the pyridine (B92270) and thiazole (B1198619) rings. nih.govrsc.org
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The chemical shifts of carbons in the thiazolo[5,4-b]pyridine core are influenced by the electron-withdrawing nitrogen and sulfur atoms, as well as the fluorine substituent. nih.govresearchgate.net
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in 5-fluoro- nih.govscience.govthiazolo[5,4-b]pyridine is sensitive to its electronic environment and can be used to confirm its position on the pyridine ring. alfa-chemistry.comsigmaaldrich.com The typical chemical shift range for fluorine atoms attached to aromatic rings is between -110 and -180 ppm. sigmaaldrich.com
Interactive Table: Representative ¹H and ¹³C NMR Data for a Thiazolo[5,4-b]pyridine Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H (Pyridine ring) | 7.89 (d, J = 5.5 Hz) | 162.1 |
| H (Pyridine ring) | 6.65 (d, J = 5.6 Hz) | 155.6 |
| - | - | 146.0 |
| - | - | 143.0 |
| - | - | 135.3 |
| - | - | 107.0 |
Data for 7-morpholinothiazolo[5,4-b]pyridin-2-amine. nih.gov
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of the structure. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for establishing the proton connectivity within the pyridine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.edunih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of substituents on the thiazolo[5,4-b]pyridine core. science.gov
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic stretching and bending vibrations of functional groups. For 5-fluoro- nih.govscience.govthiazolo[5,4-b]pyridine, one would expect to observe bands corresponding to C-F, C=N, C=C, and C-S vibrations. For example, in a related derivative, bands at 3263, 1603, and 1497 cm⁻¹ were assigned to N-H, C=N, and aromatic C=C stretching vibrations, respectively. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of 5-fluoro- nih.govscience.govthiazolo[5,4-b]pyridine would show characteristic bands for the aromatic ring system. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture
While no specific X-ray crystallographic data for 5-fluoro- nih.govscience.govthiazolo[5,4-b]pyridine was found, this technique is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the crystal packing and solid-state properties. rsc.org For related thiazolo[5,4-d]thiazole (B1587360) derivatives, X-ray crystallography has revealed how molecular packing is governed by synergistic intermolecular non-covalent interactions. rsc.org
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting photophysical properties.
Fluorescence Spectroscopy: Many thiazolo[5,4-b]pyridine derivatives exhibit fluorescence. nih.govresearchgate.net The fluorescence emission spectrum provides information about the energy of the excited state and the efficiency of light emission. The introduction of a fluorine atom can influence the fluorescence properties by altering the electronic distribution in the molecule. For instance, a related thiazolo[4,5-b]pyridine-based probe showed a significant red-shift in its emission upon binding to a metal ion. nih.gov
Computational Chemistry and Theoretical Investigations of 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular structure, energy, and various other properties.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. acs.org Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach is highly effective for optimizing the ground state geometry of molecules.
For 5-fluoro- nih.govyoutube.comthiazolo[5,4-b]pyridine (B1319707), a DFT calculation would begin by proposing an initial 3D structure. The theory is then used to calculate the forces on each atom, and the atomic positions are adjusted iteratively until a minimum energy conformation is found. This optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. Studies on related fluorinated and heterocyclic compounds demonstrate that DFT methods can yield geometries that are in excellent agreement with experimental data from techniques like X-ray crystallography. nih.govacs.org
Illustrative Data Table: Hypothetical Optimized Geometric Parameters
The following table represents the type of data that would be generated from a DFT geometry optimization, using plausible values for a molecule like 5-fluoro- nih.govyoutube.comthiazolo[5,4-b]pyridine.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length | C2-N3 | 1.32 Å |
| N3-C3a | 1.38 Å | |
| C5-F | 1.35 Å | |
| S1-C2 | 1.75 Å | |
| Bond Angle | C2-N3-C3a | 110.5° |
| N3-C3a-N4 | 115.0° | |
| C3a-N4-C5 | 118.2° | |
| Dihedral Angle | F-C5-C6-C7 | 179.9° |
| This table is for illustrative purposes only. Actual values would require specific DFT calculations. |
Calculation of Molecular Orbitals (HOMO-LUMO Energies and Gaps)
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com
A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. nih.gov DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. For 5-fluoro- nih.govyoutube.comthiazolo[5,4-b]pyridine, the HOMO is expected to be distributed across the electron-rich thiazole (B1198619) and pyridine (B92270) rings, while the LUMO would also be located over the π-system. The presence of the electronegative fluorine atom would be expected to lower the energy of both orbitals. rsc.org
Illustrative Data Table: Hypothetical Frontier Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap | 4.90 |
| This table is for illustrative purposes only. Actual values would require specific quantum chemical calculations. |
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Quantum chemistry is widely used to predict spectroscopic data, which is essential for identifying and characterizing newly synthesized compounds.
Infrared (IR) Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the absorption peaks in an IR spectrum. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, such as C-H stretches, C=N stretches, or ring bending modes. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting NMR shifts is more complex but is a powerful tool for structure elucidation. The calculation involves determining the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the presence of an external magnetic field. DFT methods have shown considerable success in predicting chemical shifts, especially for fluorinated organic molecules. nih.gov
Illustrative Data Table: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
| IR | C=N stretch | 1615 cm⁻¹ |
| C-F stretch | 1250 cm⁻¹ | |
| ¹³C NMR | C5 (attached to F) | 160 ppm |
| C2 | 155 ppm | |
| ¹⁹F NMR | F (on C5) | -120 ppm |
| This table is for illustrative purposes only and shows representative values. Actual predictions require specific calculations. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. nih.gov MD simulations treat atoms as classical particles and use a "force field" to describe the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, MD can generate a trajectory that shows how a molecule behaves in different environments. mdpi.comacs.org
For a relatively rigid molecule like 5-fluoro- nih.govyoutube.comthiazolo[5,4-b]pyridine, MD simulations are particularly useful for:
Studying Solvent Effects: Simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO) reveals how the solvent organizes around the solute and affects its properties.
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. acs.org For the synthesis of the 5-fluoro- nih.govyoutube.comthiazolo[5,4-b]pyridine core, a common route might involve a variation of the Hantzsch thiazole synthesis. nih.govresearchgate.net
Using methods like DFT, chemists can map out the entire potential energy surface of a proposed reaction. This involves:
Optimizing Geometries: Calculating the structures of the reactants, intermediates, and products.
Locating Transition States (TS): A transition state is a first-order saddle point on the energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. Locating the TS structure is key to understanding the reaction pathway.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
By computationally exploring different possible pathways, researchers can determine the most likely mechanism for a given transformation and understand how factors like catalysts or substituents influence the reaction's outcome.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analog Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools crucial in modern drug discovery and materials science. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For analogs of 5-fluoro- nih.govactascientific.comthiazolo[5,4-b]pyridine, these models can predict the efficacy of new derivatives, guiding synthetic efforts toward more potent and selective compounds.
QSAR studies on related thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated the utility of this approach. For instance, a study on 32 N3-substituted 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidants utilized a genetic algorithm (GA) and multiple linear regression analysis (MLRA) to develop predictive QSAR models. dmed.org.ua The best models, which were three-parameter equations, showed high statistical significance and predictive power for scavenging the DPPH radical. dmed.org.ua These models indicated that smaller, more hydrophilic molecules with specific spatial arrangements and electronic properties tend to exhibit higher antioxidant activity. dmed.org.ua The robustness of these models was confirmed through internal and external validation methods, including leave-one-out (LOO) and leave-group-out (LGO) cross-validation. dmed.org.ua
Similarly, QSAR models have been developed for other thiazolidine-containing compounds, highlighting the importance of lipophilicity, dipole moment, and steric properties in determining their biological activities, such as anti-inflammatory and analgesic effects. researchgate.netpsu.edu These studies underscore the potential for developing predictive QSAR and QSPR models for 5-fluoro- nih.govactascientific.comthiazolo[5,4-b]pyridine analogs to optimize properties like kinase inhibition, antimicrobial activity, or other desired biological endpoints. By identifying key molecular descriptors that influence activity, researchers can rationally design novel analogs with improved therapeutic potential.
Table 1: Key Molecular Descriptors in QSAR Models of Thiazolopyridine Derivatives
| Descriptor Type | Example Descriptors | Influence on Activity | Reference |
| Topological | Wiener Index, Balaban Index | Correlates with molecular size and branching | dmed.org.ua |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity | researchgate.net |
| Steric | Molar Refractivity, van der Waals volume | Affects binding pocket fit and steric hindrance | psu.edu |
| Hydrophobic | LogP, Polar Surface Area | Governs solubility and membrane permeability | researchgate.net |
Molecular Docking and Protein-Ligand Interaction Analysis (focused on binding modes and molecular recognition)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and molecular recognition patterns of 5-fluoro- nih.govactascientific.comthiazolo[5,4-b]pyridine analogs with their biological targets, such as protein kinases.
Studies on various thiazolo[5,4-b]pyridine derivatives have successfully employed molecular docking to elucidate their mechanism of action. For example, in the development of c-KIT inhibitors, molecular docking revealed that the 3-trifluoromethylphenyl group of a thiazolo[5,4-b]pyridine derivative fits well into a hydrophobic binding pocket of the enzyme. nih.gov Docking studies of other potent derivatives showed the formation of hydrogen bonds with key amino acid residues like Cys673 in the c-KIT kinase domain. nih.gov
In another study targeting phosphoinositide 3-kinase (PI3K), molecular docking of a potent thiazolo[5,4-b]pyridine analog (compound 19a) demonstrated that the N-heterocyclic core of the molecule is crucial for binding. nih.gov The thiazolo[5,4-b]pyridine scaffold was shown to fit into the ATP binding pocket of PI3Kα, forming a hydrogen bond with the hinge region residue Val851 and a water-mediated bridge with Tyr836 and Asp810. nih.gov A critical hydrogen bond was also observed between the sulfonamide group of the ligand and Lys802, highlighting the importance of this functional group for potent inhibition. nih.gov
Similarly, molecular docking of thiazolo[4,5-b]pyridine (B1357651) derivatives with DNA has been used to investigate their potential as anticancer agents. actascientific.comresearchgate.net These studies suggested an intercalative binding mode, with the planar thiazolopyridine core inserting between DNA base pairs. actascientific.comresearchgate.net The binding affinity was further stabilized by hydrogen bonds and hydrophobic interactions with the DNA grooves. actascientific.com
Table 2: Molecular Docking Results for Thiazolopyridine Derivatives with Various Protein Targets
| Compound/Derivative | Protein Target | Key Interacting Residues | Binding Mode | Reference |
| Thiazolo[5,4-b]pyridine derivative (6r) | c-KIT Kinase | Cys673 | Hydrogen bonding, Hydrophobic interactions | nih.gov |
| Thiazolo[5,4-b]pyridine analog (19a) | PI3Kα | Val851, Tyr836, Asp810, Lys802 | Hydrogen bonding, Water-mediated bridge | nih.gov |
| Thiazolo[4,5-b]pyridine derivative | DNA (1BNA) | - | Intercalation | actascientific.comresearchgate.net |
| Thiazolo[4,5-b]pyridine derivative (5) | COX-2 | - | Active site binding | researchgate.net |
Topological Analysis of Electron Density (e.g., Atoms in Molecules, Natural Bond Orbital)
Topological analysis of the electron density provides a powerful framework for understanding the nature of chemical bonds and intermolecular interactions within a molecule. Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis offer deep insights into the electronic structure of 5-fluoro- nih.govactascientific.comthiazolo[5,4-b]pyridine.
Atoms in Molecules (AIM):
The AIM theory, developed by Richard Bader, partitions the molecular electron density into atomic basins, allowing for the characterization of atoms and the bonds between them. ias.ac.in The analysis of bond critical points (BCPs) in the electron density reveals the nature of the chemical bonds. For the 5-fluoro- nih.govactascientific.comthiazolo[5,4-b]pyridine molecule, AIM analysis can precisely describe the covalent bonds within the fused ring system and the carbon-fluorine bond. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. ias.ac.in For instance, the C-F bond is expected to exhibit characteristics of a polar covalent bond. Furthermore, AIM can be used to identify and characterize non-covalent interactions, such as hydrogen bonds or halogen bonds, which may be important in the binding of 5-fluoro- nih.govactascientific.comthiazolo[5,4-b]pyridine analogs to their biological targets. researchgate.net
Natural Bond Orbital (NBO):
NBO analysis provides a localized, intuitive picture of chemical bonding by transforming the canonical molecular orbitals into a set of localized natural bond orbitals. sid.ir This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation and resonance effects within the molecule. For 5-fluoro- nih.govactascientific.comthiazolo[5,4-b]pyridine, NBO analysis can reveal the delocalization of electron density from lone pairs on the nitrogen and sulfur atoms into the antibonding orbitals of adjacent bonds. For example, in related thiazoline (B8809763) derivatives, strong hyperconjugative interactions between the lone pair of the sulfur atom and the π* antibonding orbital of the C=N bond (LP(S) → π(C=N)) have been identified. sid.ir Similarly, interactions involving the lone pairs of the nitrogen atoms and the π orbitals of the pyridine ring would be expected. These delocalization effects contribute significantly to the stability and electronic properties of the molecule. The NBO analysis can also quantify the hybridization of the atoms, providing further insight into the geometry and bonding of the 5-fluoro- nih.govactascientific.comthiazolo[5,4-b]pyridine scaffold.
Table 3: Common Parameters from AIM and NBO Analyses
| Analysis Method | Key Parameters | Information Provided |
| Atoms in Molecules (AIM) | Electron density (ρ) at BCP, Laplacian of electron density (∇²ρ), Ellipticity (ε) | Bond strength, nature of interaction (covalent, ionic, etc.), π-character |
| Natural Bond Orbital (NBO) | Stabilization energy (E(2)), Occupancy of orbitals, Hybridization | Strength of donor-acceptor interactions, electron delocalization, atomic hybridization |
Strategic Applications and Research Paradigms Utilizing The 1 2 Thiazolo 5,4 B Pyridine Core
Theacs.orgnih.govThiazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Chemical Design
The acs.orgnih.govthiazolo[5,4-b]pyridine (B1319707) core is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to biologically significant skeletons like thiazolo[4,5-d]pyrimidine. nih.gov This scaffold has been the foundation for the development of a diverse array of biologically active compounds. Its versatility allows for the creation of molecules with a range of therapeutic and research applications, including S1P1 and S1P5 receptor agonists, H3 receptor antagonists, DNA gyrase B inhibitors, anticancer agents, and glucokinase activators. nih.gov
The strategic advantage of the thiazolo[5,4-b]pyridine scaffold lies in its ability to serve as a versatile template for generating libraries of compounds with diverse biological activities. The nitrogen atoms within the pyridine (B92270) ring and the thiazole (B1198619) ring offer multiple points for chemical modification, enabling chemists to fine-tune the physicochemical properties and biological targets of the resulting molecules. nih.gov This adaptability has made it a cornerstone in the discovery of novel kinase inhibitors and other targeted therapies. nih.gov
Role in the Discovery and Development of Research Probes
The unique properties of the acs.orgnih.govthiazolo[5,4-b]pyridine scaffold have been instrumental in the development of sophisticated research probes. These chemical tools are essential for dissecting complex biological pathways and validating novel drug targets.
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Thioesterase Inhibition)
The thiazolo[5,4-b]pyridine framework has proven to be a fertile ground for the discovery of potent enzyme inhibitors, particularly targeting kinases. nih.govnih.gov Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
Researchers have successfully designed and synthesized novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues that exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks). nih.gov One representative compound, 19a , demonstrated an exceptionally low IC50 value of 3.6 nM against PI3Kα. nih.gov The structure-activity relationship (SAR) studies revealed that the sulfonamide group and the pyridyl substituent attached to the thiazolo[5,4-b]pyridine core are crucial for high-potency inhibition. nih.gov Docking studies have further elucidated the binding mode, showing key hydrogen bond interactions between the N-heterocyclic core of the inhibitor and the kinase. nih.gov
Table 1: PI3K Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogues
| Compound | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kβ IC50 (nM) |
|---|---|---|---|---|
| 19a | 3.6 | 1.8 | 2.5 | ~36 |
| 19b | Potent (nanomolar) | - | - | - |
| 19c | Potent (nanomolar) | - | - | - |
Data sourced from reference nih.gov
Furthermore, the thiazolo[5,4-b]pyridine scaffold has been utilized to develop inhibitors for other kinases, such as c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov Novel derivatives have been synthesized to overcome resistance to existing drugs like imatinib (B729). nih.govmdpi.com The versatility of the scaffold is highlighted by the different binding modes observed with various kinases, where different nitrogen atoms of the core structure engage with the hinge region of the kinase's ATP-binding site. nih.gov
In addition to kinase inhibition, derivatives of the related 2,3-dihydro acs.orgnih.govthiazolo[4,5-b]pyridine (B1357651) scaffold have been identified as inhibitors of acyl-ACP thioesterase. beilstein-journals.org
Receptor Agonism/Antagonism Research (e.g., S1P1/S1P5 Agonists)
The acs.orgnih.govthiazolo[5,4-b]pyridine core has been pivotal in the development of selective receptor modulators, particularly for the sphingosine-1-phosphate (S1P) receptors. The S1P receptors are a family of G protein-coupled receptors that play crucial roles in the immune, cardiovascular, and nervous systems.
A notable success in this area is the discovery of AMG 369, a potent and selective dual agonist for the S1P1 and S1P5 receptors. acs.orgnih.govnih.gov This compound, which features a 5-fluoro- acs.orgnih.govthiazolo[5,4-b]pyridine core, was developed through the optimization of a series of thiazolopyridine S1P1 agonists with the goal of limiting activity at the S1P3 receptor to avoid potential cardiovascular side effects. acs.orgnih.gov Further optimization of this series led to the identification of another potent S1P1 agonist, (-)-2-amino-4-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-methylbutanoic acid (8c) , which also demonstrated good in vivo efficacy. rice.edunih.gov
Table 2: Activity of Thiazolo[5,4-b]pyridine-based S1P Receptor Agonists
| Compound | Target Receptors | Key Feature |
|---|---|---|
| AMG 369 | S1P1/S1P5 dual agonist | Limited S1P3 activity acs.orgnih.govnih.gov |
| 8c | S1P1 agonist | S1P3-sparing rice.edunih.gov |
Data sourced from references acs.orgnih.govnih.govrice.edunih.gov
Contributions to Chemical Biology for Pathway Elucidation
Beyond their direct therapeutic potential, thiazolo[5,4-b]pyridine derivatives serve as valuable tools in chemical biology for unraveling complex biological pathways. Their ability to interact with specific biomolecules allows researchers to probe cellular functions with high precision.
Investigation of DNA Binding Properties
Certain derivatives of the thiazolo[5,4-b]pyridine scaffold have been investigated for their ability to interact with DNA. Understanding these interactions is crucial, as many anticancer and antimicrobial agents exert their effects by binding to DNA and disrupting its replication or transcription.
Studies on a novel 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative have shown that it binds to calf thymus DNA (CT-DNA). actascientific.comresearchgate.net The intrinsic binding constant (Kb) for a related thiazolo[4,5-b]pyridine derivative was determined to be 7.24 × 10^5 M-1, indicating a strong association with DNA. actascientific.comresearchgate.net The observed hypochromic and bathochromic shifts in the electronic absorption spectra upon addition of CT-DNA suggest an intercalative mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix. actascientific.com
Exploration of Antioxidant Mechanisms
Several studies have explored the antioxidant properties of thiazolo[4,5-b]pyridine derivatives. pensoft.netpensoft.netbiointerfaceresearch.comresearchgate.net Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
The antioxidant activity of these compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netpensoft.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, which is indicative of its antioxidant potential. Various novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide have been synthesized and shown to possess antioxidant activity. pensoft.netpensoft.net These findings suggest that the thiazolo[5,4-b]pyridine scaffold can be a valuable starting point for the development of novel antioxidants.
Antimicrobial Activity Investigations (focused on mechanism of action)
The chemicalbook.comnih.govthiazolo[5,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry due to its structural similarity to biologically active purine (B94841) analogues. nih.gov While direct studies on the antimicrobial mechanism of 5-fluoro- chemicalbook.comnih.govthiazolo[5,4-b]pyridine are not extensively detailed in current literature, research on closely related thiazolopyridine derivatives provides significant insights into potential mechanisms of action.
One of the primary antibacterial mechanisms associated with this class of compounds is the inhibition of essential bacterial enzymes. For instance, certain thiazolo[5,4-b]pyridine analogues have been identified as inhibitors of DNA gyrase B. nih.gov DNA gyrase is a topoisomerase crucial for managing DNA supercoiling during replication, making it an excellent target for antibacterial agents.
Furthermore, molecular docking studies on related thiazolo[4,5-b]pyridines have identified other potential targets, such as MurD ligase. mdpi.com This enzyme is involved in the cytoplasmic steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Inhibition of MurD would disrupt cell wall formation, leading to bacterial cell death.
Another investigated mechanism involves the inhibition of bacterial protein synthesis. Oxazolidinones, a class of synthetic antibacterial drugs, function by inhibiting the initiation stage of protein synthesis. nih.gov Notably, derivatives incorporating a 5-fluoropyridine moiety have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov These compounds were found to hamper the formation of bacterial biofilms, which are notoriously difficult to treat. nih.gov The presence of the 5-fluoro substituent on the pyridine ring is often crucial for enhanced activity.
The table below summarizes the potential antimicrobial mechanisms of action for the broader thiazolopyridine class, suggesting likely pathways for 5-fluoro- chemicalbook.comnih.govthiazolo[5,4-b]pyridine.
| Potential Target Enzyme | Mechanism of Action | Relevant Compound Class |
| DNA Gyrase B | Inhibition of DNA replication and repair | Thiazolo[5,4-b]pyridine analogues nih.gov |
| MurD Ligase | Disruption of peptidoglycan (cell wall) synthesis | Thiazolo[4,5-b]pyridine derivatives mdpi.com |
| Ribosome (Protein Synthesis) | Inhibition of the initiation stage of protein synthesis | 3-(5-fluoropyridine-3-yl)-2-oxazolidinones nih.gov |
Utility as a Synthetic Intermediate for Complex Molecular Architectures
The thiazolo[5,4-b]pyridine core is a versatile scaffold used as a synthetic intermediate for constructing more complex and biologically active molecules. nih.govnih.gov Its rigid bicyclic structure provides a stable platform for the introduction of various functional groups at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.
Several synthetic routes to the thiazolo[5,4-b]pyridine skeleton have been developed. A common and efficient method starts with commercially available substituted nitropyridines. For example, a multi-step synthesis was developed starting from 2,4-dichloro-3-nitropyridine. nih.gov This demonstrates the role of the core as a foundational building block.
Table of Synthetic Steps for Thiazolo[5,4-b]pyridine Analogues
| Step | Starting Material | Reagents | Result | Reference |
|---|---|---|---|---|
| 1 | 2,4-dichloro-3-nitropyridine | Morpholine (B109124), TEA, THF | Substitution of chlorine | nih.gov |
| 2 | Product from Step 1 | KSCN, HOAc | Formation of thiocyanate (B1210189) intermediate | nih.gov |
| 3 | Product from Step 2 | Fe powder, HOAc | Reduction of nitro group and cyclization to form the thiazole ring | nih.gov |
| 4 | Product from Step 3 | CuBr₂, tert-butyl nitrite, CH₃CN | Bromination | nih.gov |
| 5 | Product from Step 4 | DMAP, pyridine, DCM | Further functionalization | nih.gov |
| 6 | Product from Step 5 | PdCl₂(dppf), KOAc, bis(pinacolato)diboron | Borylation for subsequent coupling | nih.gov |
Another synthetic strategy begins with 3-amino-5-bromo-2-chloropyridine, which undergoes aminothiazole formation with potassium thiocyanate. nih.gov The resulting thiazolo[5,4-b]pyridine scaffold can then be further functionalized. For instance, Suzuki cross-coupling reactions have been successfully employed to introduce aryl groups at the 5-position of the ring system. nih.gov This modular approach allows for the creation of diverse libraries of compounds for screening purposes, particularly in the development of kinase inhibitors where specific substitutions are key for target binding. nih.gov
Potential in Materials Science: Organic Semiconductors and Optoelectronic Materials
While direct applications of 5-fluoro- chemicalbook.comnih.govthiazolo[5,4-b]pyridine in materials science are not yet well-documented, the properties of the closely related isomeric system, thiazolo[5,4-d]thiazole (B1587360), suggest significant potential. Thiazolo[5,4-d]thiazole is a fused heterocyclic system recognized for its rigid, coplanar structure and electron-deficient nature, making it an appealing building block for organic electronic materials. researchgate.net
These characteristics are highly desirable for organic semiconductors. The planarity of the ring system facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in organic field-effect transistors (OFETs). researchgate.net The electron-accepting (n-type) character, arising from the electron-withdrawing imine nitrogens, makes these scaffolds suitable for use in various optoelectronic devices. researchgate.net
Derivatives of thiazolo[5,4-d]thiazole have been successfully incorporated into:
Organic Light-Emitting Diodes (OLEDs): Used as host materials or emitters, these compounds can exhibit strong fluorescence. rsc.org For example, thiazolo[5,4-d]thiazoles combined with spirobifluorene moieties have been synthesized as D–π–A (donor–π–acceptor) type organic hosts, showing unique yellowish-green emissions. rsc.org
Organic Photovoltaics (OPVs): Their electron-deficient nature makes them effective as non-fullerene acceptors in polymer solar cells. researchgate.net
Fluorophores: The rigid backbone and extended π-conjugation lead to desirable photophysical properties, including good fluorescence quantum yields, making them useful as fluorophores for various applications. researchgate.netbohrium.com
Given the structural similarities, the 5-fluoro- chemicalbook.comnih.govthiazolo[5,4-b]pyridine core is also expected to be a rigid, planar system. The introduction of a fluorine atom would further enhance its electron-accepting properties, a key attribute for n-type semiconductor materials. This suggests a strong potential for its use in developing novel organic semiconductors and optoelectronic materials, an area ripe for future research.
Agrochemical Research Applications (focused on chemical mechanisms and target interactions, not field efficacy)
The inclusion of heterocyclic compounds is a common strategy in the design of modern agrochemicals. nih.gov The thiazolo[5,4-b]pyridine scaffold and its derivatives are of interest in this field due to their established biological activities, which can be translated into agrochemical applications. dmed.org.ua
The strategic placement of fluorine atoms on a pyridine ring is a well-known tactic in agrochemical design to enhance efficacy. Fluorination can significantly improve metabolic stability, increase the molecule's ability to penetrate target organisms, and enhance its binding affinity to specific enzymes or receptors essential for a pest or weed's survival. nbinno.com The 5-fluoro substituent in 5-fluoro- chemicalbook.comnih.govthiazolo[5,4-b]pyridine is therefore expected to confer advantageous properties for agrochemical applications.
Potential mechanisms of action in an agrochemical context often mirror those in pharmaceuticals. The thiazolo[5,4-b]pyridine scaffold has been extensively used to develop various kinase inhibitors. nih.gov Kinases are critical signaling proteins not only in humans but also in plants, fungi, and insects. Therefore, inhibitors based on this scaffold could be developed as highly specific herbicides, fungicides, or insecticides. For instance, by targeting a plant-specific kinase, a compound could act as a potent herbicide.
Furthermore, isomers such as thiazolo[4,5-b]pyridines have been reported to possess herbicidal activity, lending credence to the potential of the core structure in weed management. dmed.org.ua The precise mechanism would involve the inhibition of a critical biochemical pathway in the target plant, leading to its death. The research focus in this area is on identifying these specific target interactions at a molecular level.
Future Research Directions and Emerging Opportunities for 5 Fluoro 1 2 Thiazolo 5,4 B Pyridine Chemistry
Novel Synthetic Routes and Sustainable Chemistry Approaches
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing the 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine (B1319707) core. While established methods for creating thiazolopyridine derivatives exist, such as those involving Suzuki cross-coupling reactions or the cyclization of substituted pyridines, there is room for innovation. nih.govnih.gov
Key areas for exploration include:
Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions would enhance synthetic efficiency by reducing the number of steps, purification processes, and waste generated. researchgate.netrsc.org
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), improve safety, and allow for easier scalability.
Green Solvents and Catalysts: Investigating the use of biomass-derived solvents, such as sabinene (B1680474) or eucalyptol, could significantly reduce the environmental impact of synthesis. researchgate.net Furthermore, the development of heterogeneous catalysts could simplify product purification and allow for catalyst recycling. dmed.org.ua
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of related thiazolo[4,5-b]pyridine (B1357651) structures and could be adapted to provide rapid and efficient access to 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine derivatives. dmed.org.ua
Exploration of Undiscovered Reactivity Patterns
The electronic properties of the 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine scaffold are not yet fully understood. The presence of the electron-withdrawing fluorine atom at the 5-position is expected to influence the reactivity of both the pyridine (B92270) and thiazole (B1198619) rings. Future studies should systematically investigate:
Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of substitution reactions will be crucial for the controlled functionalization of the scaffold. The fluorine atom's influence on the electron density of the ring system will be a key determinant in these reactions.
Metal-Catalyzed Cross-Coupling: While Suzuki couplings have been used, exploring a wider range of cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) at various positions on the ring will expand the accessible chemical space.
Functionalization of Different Positions: Research has noted the novelty of functionalizing the 6-position of the thiazolo[5,4-b]pyridine scaffold. nih.gov A systematic exploration of the reactivity and functionalization potential of each position on the 5-fluoro derivative is a significant opportunity.
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize molecular design and synthesis. mdpi.comnih.govmdpi.com For 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine, these technologies can be applied to:
Generative Molecular Design: AI models can be trained to generate novel derivatives of the 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine scaffold with optimized properties for specific biological targets. youtube.com These models can explore vast chemical spaces more efficiently than traditional methods. researchgate.net
Predictive Modeling: ML algorithms can predict various properties, such as binding affinity to target proteins (as has been explored with molecular docking for related compounds), ADME (absorption, distribution, metabolism, and excretion), and toxicity, thus prioritizing the synthesis of the most promising candidates. nih.govnih.gov
Retrosynthesis Planning: AI-powered tools can propose viable synthetic routes for novel, computer-generated molecules, bridging the gap between in silico design and laboratory synthesis. youtube.com
Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring
To optimize the novel synthetic routes discussed previously, advanced analytical methods are required. While traditional techniques like TLC and LC-MS are effective for endpoint analysis, real-time monitoring offers deeper insights into reaction kinetics and mechanisms. nih.gov Future research should focus on implementing:
Process Analytical Technology (PAT): The integration of in-situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, directly into the reaction vessel.
Flow Chemistry with Integrated Analytics: Combining continuous flow synthesis with online analytical methods (e.g., UV-Vis, MS) allows for immediate feedback and automated optimization of reaction conditions.
NMR Spectroscopy: Advanced 1D and 2D NMR techniques can be used for detailed structural elucidation of novel derivatives and for monitoring reaction progress in real-time.
Design of Multi-Targeted Chemical Entities Based on the Thiazolopyridine Scaffold
The thiazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry and has been investigated for its potential in creating multi-targeted agents, for instance, in the context of Alzheimer's disease or as kinase inhibitors. mdpi.comnih.govnih.gov The 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine core is an excellent starting point for designing molecules that can interact with multiple biological targets simultaneously. nih.govresearchgate.net This approach is particularly relevant for complex diseases. Future work could involve designing derivatives where different parts of the molecule are tailored to interact with distinct targets, potentially leading to synergistic therapeutic effects.
Expansion into Supramolecular Chemistry and Self-Assembly
The potential of 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine in materials science and supramolecular chemistry is an almost entirely unexplored frontier. The planar, aromatic nature of the core, combined with the presence of heteroatoms and a fluorine atom, makes it a candidate for forming ordered structures through non-covalent interactions. Research in this area could explore:
π-π Stacking: The aromatic system could facilitate the self-assembly of molecules into columns or sheets, potentially leading to materials with interesting electronic or photophysical properties.
Hydrogen Bonding and Halogen Bonding: The nitrogen atoms and the fluorine atom can act as hydrogen bond acceptors, while the fluorine could also participate in halogen bonding, guiding the self-assembly process.
Formation of Novel Materials: This research could lead to the development of new liquid crystals, organogels, or nanoparticles based on the 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine scaffold.
Application in Catalysis and Asymmetric Synthesis
Thiazole-containing heterocycles, specifically thiazolines, have been successfully used as chiral ligands in asymmetric catalysis. nih.govresearchgate.netnih.gov This suggests a significant opportunity for 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine. Future research could focus on:
Synthesis of Chiral Derivatives: Developing synthetic routes to enantiomerically pure derivatives of 5-fluoro- mdpi.comnih.govthiazolo[5,4-b]pyridine.
Ligand Development: Evaluating these chiral derivatives as ligands for various metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, or Diels-Alder reactions. The nitrogen and sulfur atoms of the thiazole ring provide potential coordination sites for a metal center, and the fluorine atom could be used to tune the electronic properties of the resulting catalyst.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, fluorine-induced deshielding effects in ¹H NMR distinguish the 5-fluoro substituent .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, particularly for halogenated derivatives (e.g., Cl, Br, I) .
- X-ray Crystallography : Resolves 3D conformation and binding interactions in protein-ligand complexes (e.g., B-raf kinase domain co-crystallized with derivatives at 3.15 Å resolution) .
What are the primary biological targets of this compound in therapeutic research?
Basic Research Focus
This scaffold exhibits polypharmacology:
- Kinase Inhibition : Potent activity against c-KIT (IC₅₀ = 9.87 µM for 3-(trifluoromethyl)phenyl derivatives) and B-raf (binding to DFG-out kinase conformations) .
- PI3K Inhibition : Heterocyclic substitutions enhance selectivity for phosphoinositide 3-kinase isoforms, critical in cancer signaling .
- Antimicrobial Activity : Chloro/methyl derivatives show moderate antifungal and antibacterial effects .
How do structural modifications at the R1 position influence c-KIT inhibitory potency and resistance profiles?
Q. Advanced Research Focus
- SAR Insights :
- 3-Trifluoromethylphenyl (6h) : Optimal hydrophobic interactions in c-KIT’s binding pocket (IC₅₀ = 9.87 µM). Methylenation (6i) or urea substitution (6j) reduces activity due to steric clashes .
- Fluorine Substitution : Enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation .
- Overcoming Resistance : Derivatives with bulky R1 groups (e.g., 3-cyclopropyl) evade imatinib-resistant c-KIT mutations (e.g., D816V) by occupying alternative hydrophobic pockets .
How can molecular docking and dynamics simulations optimize kinase selectivity?
Q. Advanced Research Focus
- Docking Workflow :
- Target Selection : Use crystal structures (e.g., PDB: 1XU7 for B-raf) to define binding pockets .
- Pose Prediction : Fluorine’s electronegativity enhances hydrogen bonding with kinase hinge regions (e.g., B-raf’s Glu501 and Asp594) .
- Free Energy Calculations : MM-GBSA scoring identifies derivatives with >10-fold selectivity for B-raf over VEGFR2 .
- Validation : Correlate docking scores with radiometric kinase assays (IC₅₀) and cellular IC₅₀ in resistant lines (e.g., Ba/F3-TEL-c-KIT-D816V) .
What strategies improve the pharmacokinetic (PK) properties of thiazolo-pyridine derivatives?
Q. Advanced Research Focus
- Solubility Enhancement : Introduce ionizable groups (e.g., carboxylic acids) or PEGylated side chains .
- Metabolic Stability : Fluorine substitution reduces hepatic clearance by inhibiting CYP3A4/2D6 .
- Tissue Penetration : LogP optimization (target: 2–4) balances blood-brain barrier permeability and plasma protein binding .
How can researchers reconcile contradictory activity data across different biological assays?
Q. Advanced Research Focus
- Assay Context : Discrepancies arise from enzyme vs. cellular assays (e.g., PI3Kα inhibition in vitro vs. lack of antiproliferative activity in MCF7 cells due to efflux pumps) .
- Buffer Conditions : Varying ATP concentrations (e.g., 1 mM vs. 10 µM) alter IC₅₀ values in kinase assays .
- Structural Validation : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) or NanoBRET .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
